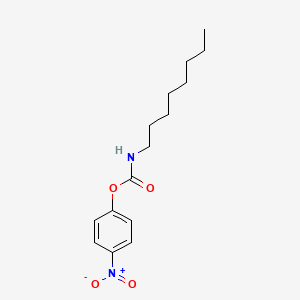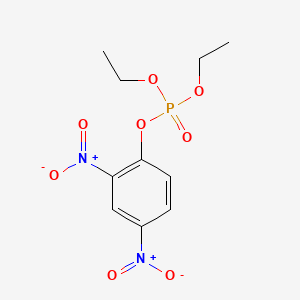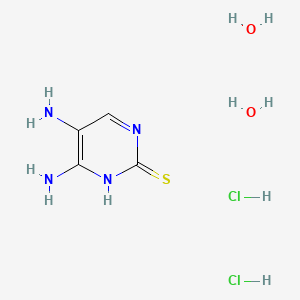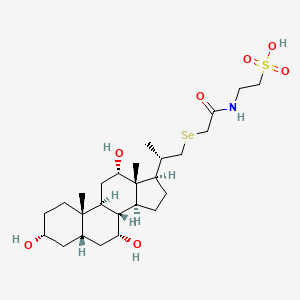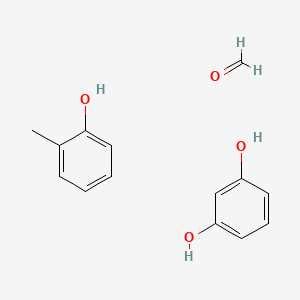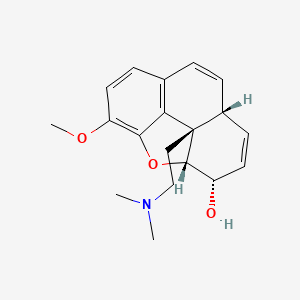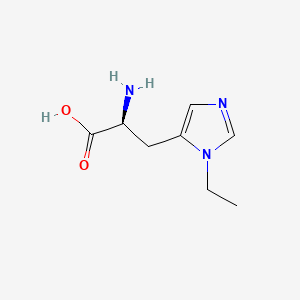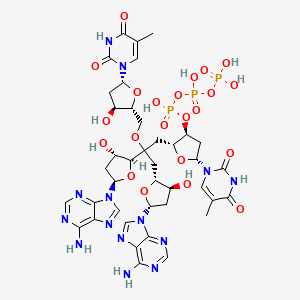![molecular formula C16H28GdN4O8+3 B1228328 Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)
Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadoteric acid, also known as gadoterate, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. Gadoteric acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
MRI Contrast Agents
Gadolinium(3+) chelates, such as those derived from 1,4,7,10-tetraazacyclododecane-1-glutaric-4,7,10-triacetic acid (H(5)DOTAGA), show potential as MRI contrast agents. The chelates exhibit significant longitudinal relaxivity, useful for enhancing MRI contrast (Henig et al., 2010). Similarly, linking multiple gadolinium(III)-chelates to NaGdF4:Yb(3+),Tm(3+) upconverting nanoparticles creates a bimodal contrast agent for MRI and Optical Imaging, offering improved relaxivity and potential for theranostic applications (Carron et al., 2015).
Kinetics and Stability of Complexes
Research on macrocyclic polyamino carboxylate complexes of gadolinium(III) focuses on their formation reaction rates, stability constants, and ligand strain energy, contributing to a better understanding of their behavior in biological systems (Kumar & Tweedle, 1993). Another study explored the clearance of liposomal gadolinium chelates like Gd-DTPA and Gd-HP-DO3A, assessing their decomplexation in vivo, which is crucial for understanding their safety and efficacy as contrast agents (Unger et al., 1991).
pH-Responsive Properties
Gadolinium(III) chelates with nitrophenolic pendant arms display pH-responsive relaxivity changes. This quality is of interest for developing MRI contrast agents sensitive to the physiological environment, potentially enabling more precise imaging in varying pH conditions (Woods et al., 2004).
Structural Analysis and Synthesis
Studies have been conducted on the synthesis and structure of various gadolinium chelates, such as Gadobutrol, which is used clinically for MRI. Structural analysis aids in understanding the coordination chemistry and potential clinical applications of these compounds (Platzek et al., 1997).
Propiedades
Nombre del producto |
Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
|---|---|
Fórmula molecular |
C16H28GdN4O8+3 |
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3 |
Clave InChI |
GFSTXYOTEVLASN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
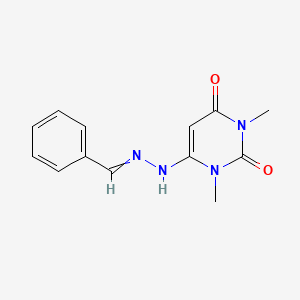
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
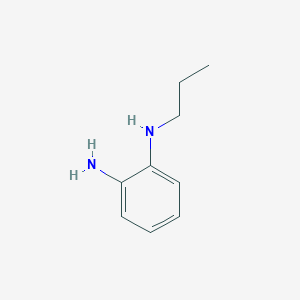
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
